Journal Name:Journal of Essential Oil Research
Journal ISSN:1041-2905
IF:2.532
Journal Website:http://www.tandfonline.com/toc/tjeo20/current
Year of Origin:1989
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:54
Publishing Cycle:Bimonthly
OA or Not:Not
Degradation of major allergens and allergenicity reduction of soybean meal through solid-state fermentation with microorganisms
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2018-03-14 , DOI: 10.1039/C7FO01824J
In this study, we determined whether solid-state fermentation could degrade major allergens and reduce potential allergenicity of soybean meal (SBM). Solid-state fermentation was realized through a mixture of Lactobacillus casei, yeast, and Bacillus subtilis. High-performance liquid chromatography, size exclusion-high-performance liquid chromatography, and capillary liquid chromatography/tandem mass spectrometry coupled with electrospray ionization were used to examine the total amino acids and molecular weight distribution of the fermented soybean meal (FSBM). In addition, the potential allergenicity of FSBM was assessed by conducting in vitro competitive inhibition ELISA and oral sensitization and challenge of a BALB/c mice model. The results indicated that the total amino acid content increased and soy protein was degraded into polypeptides with low molecular weights that were derived from the hydrolysis of the allergen sequences N232-D383, G253-I265, E169-S215, G68-G98, A365-I375, and V153-A167. Moreover, the FSBM group exhibited a lower in vitro immunoglobulin E (IgE)-binding capacity than the SBM group. The BALB/c model indicated that the FSBM group manifested milder damage to the intestine, lower mMCP-1 and IgE levels, and higher IFN-γ levels as compared to the SBM group. These findings suggested that the potential allergenicity of SBM was reduced by the solid-state fermentation induced by the mixture of Lactobacillus casei, yeast, and Bacillus subtilis.
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Effect of in vitro digestion on the functional properties of Psidium cattleianum Sabine (araçá), Butia odorata (Barb. Rodr.) Noblick (butiá) and Eugenia uniflora L. (pitanga) fruit extracts
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2018-10-25 , DOI: 10.1039/C8FO01329B
Brazilian native fruits are reported to be promising sources of bioactive compounds; however their bioactivity depends on their stability along the digestive process. This study evaluated the α-glucosidase inhibition, antioxidant activity and total phenolic content (TPC) stability of araçá, butiá and pitanga fruit extracts using an in vitro digestion model. Additionally, the individual phenolic compound recovery of the most stable and active extract was evaluated by HPLC-DAD-ESI-MS/MS. Overall, the antioxidant activity of all extracts decreased along the process. Araçá fruit extracts, at the end of digestion, showed α-glucosidase inhibition values similar to their non-digested extracts and the highest TPC recovery (28%). Recovery of individual phenolic compounds of red araçá fruit extract revealed a negative impact on the stability of ellagitannins. Araçá fruit extract seems to provide phenolic compounds with α-glucosidase inhibitory properties after the gastrointestinal digestion, indicating their potential to be used in the control of type II diabetes.
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Efficient scavenging of β-carotene radical cations by antiinflammatory salicylates
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2013-12-12 , DOI: 10.1039/C3FO60519A
The radical cation generated during photobleaching of β-carotene is scavenged efficiently by the anion of methyl salicylate from wintergreen oil in a second-order reaction approaching the diffusion limit with k2 = 3.2 × 109 L mol−1 s−1 in 9 : 1 v/v chloroform–methanol at 23 °C, less efficiently by the anion of salicylic acid with 2.2 × 108 L mol−1 s−1, but still of possible importance for light-exposed tissue. Surprisingly, acetylsalicylate, the aspirin anion, reacts with an intermediate rate in a reaction assigned to the anion of the mixed acetic–salicylic acid anhydride formed through base induced rearrangements. The relative scavenging rate of the β-carotene radical cation by the three salicylates is supported by DFT-calculations.
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Egg proteins as allergens and the effects of the food matrix and processing
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2014-12-24 , DOI: 10.1039/C4FO01104J
Hen eggs are an important and inexpensive source of high-quality proteins in the human diet. Egg, either as a whole or its constituents (egg yolk and white), is a key ingredient in many food products by virtue of its nutritional value and unique functional properties, such as emulsifying, foaming, and gelling. Nevertheless, egg is also known because of its allergenic potential and, in fact, it is the second most frequent source of allergic reactions, particularly in children. This review deals with the structural or functional properties of egg proteins that make them strong allergens. Their ability to sensitize and/or elicit allergic reactions is linked to their resistance to gastroduodenal digestion, which ultimately allows them to interact with the intestinal mucosa where absorption occurs. The factors that affect protein digestibility, whether increasing it, decreasing it, or inducing a different proteolysis pattern, and their influence on their capacity to induce or trigger an allergic reaction are discussed. Special attention is paid to the effect of the food matrix and the processing practices on the capacity of egg proteins to modulate the immune response.
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Ellagic acid inhibits non-enzymatic glycation and prevents proteinuria in diabetic rats
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2016-02-12 , DOI: 10.1039/C5FO01372K
The formation of advanced glycation end products (AGEs) is a characteristic feature of diabetic tissues and accumulation of these products has been implicated in the pathogenesis of micro- and macrovascular complications of diabetes including diabetic nephropathy (DN). Compelling evidence suggests that AGEs mediate progressive alteration in the renal architecture and loss of renal function whereas inhibitors of AGEs prevent the progression of experimental DN. We have investigated the potential of ellagic acid (EA), a polyphenol present abundantly in fruits and vegetables, to prevent in vivo accumulation of AGE and to ameliorate renal changes in diabetic rats. Streptozotocin-induced diabetic rats were fed with either 0.2% or 2% of EA in the diet for 12 weeks. Dietary supplementation of EA to diabetic rats prevented the glycation mediated RBC-IgG-cross-links and HbA1c accumulation. EA inhibited the accumulation of N-carboxymethyl lysine (CML), a predominant AGE in the diabetic kidney. Further, EA also prevented the AGE-mediated loss of expression of podocyte slit diaphragm proteins: nephrin and podocin. By inhibiting CML formation, EA improved renal function in rats as evidenced by urinary albumin and creatinine levels. In conclusion, EA inhibited AGE accumulation in the diabetic rat kidney and ameliorated AGE-mediated pathogenesis of DN.
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Effect of processing on oat β-glucan viscosity, postprandial glycemic response and subjective measures of appetite
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-03-22 , DOI: 10.1039/D0FO03283B
Oat has procured its acclaim as a health promoting food partially due to its positive effect on glucose control. It has been demonstrated that oat β-glucan can interfere with postprandial glucose response. A large majority of this action is attributed to the increase in viscosity due to the β-glucan content in oat foods. While it is known that an increase in viscosity due to higher molecular weight of β-glucan can improve its glycemic effects, it is not known if an increase in viscosity attained by processing variables can further enhance the positive effect of oat on glucose control. In the current study we have examined the effect of kilning, tempering, microwaving, cooking, soaking and flaking on oat β-glucan viscosity. An acute randomized crossover clinical trial was also conducted to test oatmeal products containing low, medium and high β-glucan viscosity for their effect on postprandial glycemic response. Results from the processing experiments demonstrate that kilned samples, when tempered to 25% moisture and microwaved for 2 minutes, can produce much higher final viscosity compared to other samples with similar β-glucan content, molecular weight and solubility. However, results from the clinical trial show that the increase in the viscosity of the oat β-glucan attained through processing in this study did not have any effect on postprandial glucose control.
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Edible applications of shellac oleogels: spreads, chocolate paste and cakes†
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2014-03-03 , DOI: 10.1039/C4FO00034J
We demonstrate three potential edible applications of shellac oleogels as (i) a continuous oil phase for preparation of emulsifier-free, structured w/o emulsions (spreads), (ii) a replacer for oil-binders in chocolate paste formulations and (iii) a shortening alternative for cake preparation. Water-in-oil emulsions with up to 60 wt% water were prepared without the need for an emulsifier by simply using shellac oleogels as the continuous oil phase. The water droplets in these emulsions (size < 40 μm) were stabilized via interfacial and bulk crystallization of shellac. Chocolate paste prepared by complete replacement of an oil-binder and a partial replacement of palm oil (∼27%) with a shellac oleogel, showed no sign of ‘oiling-out’ when stored at elevated temperature (30 °C) for several weeks. Further, cakes prepared using oleogel-based w/o emulsions (20 wt% water) as a shortening alternative showed comparable functionalities (texture and sensory attributes) to the standard cake.
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Effect of charge density of polysaccharides on self-assembled intragastric gelation of whey protein/polysaccharide under simulated gastric conditions†
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2014-05-12 , DOI: 10.1039/C4FO00019F
This study focuses on the behavior of mixed protein and polysaccharides with different charge densities under simulated gastric conditions. Three types of polysaccharides, namely, guar gum, xanthan gum and carrageenan (neutral, medium negatively, and highly negatively charged, respectively) were selected for heating together with whey protein isolate (WPI) at a biopolymer ratio ranging from 0.01 to 0.1. Upon mixing with simulated gastric fluid (SGF), all WPI–guar gum samples remained soluble, whereas WPI–xanthan gum and WPI–carrageenan at biopolymer ratio higher than 0.01 led to self-assembled intragastric gelation immediately after mixing with SGF. The mechanism behind the intragastric gelation is believed to be the cross-linking between oppositely charged protein and polysaccharides when pH was reduced to below the pI of the protein. Higher biopolymer ratio led to a higher degree of intermolecular interaction, which tends to form stronger gel. More negatively charged carrageenan also formed a stronger gel than xanthan gum. SDS-PAGE results show that the digestibility of protein was not affected by the presence of guar gum as well as xanthan gum and carrageenan at biopolymer ratio lower than 0.02. However, intragastric gel formed by WPI–xanthan gum and WPI–carrageenan at biopolymer ratio higher than 0.02 significantly slows down the digestion rate of protein, which could potentially be used to delay gastric emptying and promote satiety.
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Effect of chronic consumption of blackberry extract on high-fat induced obesity in rats and its correlation with metabolic and brain outcomes
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2015-09-25 , DOI: 10.1039/C5FO00925A
Flavonoids have been presented as potential protectors against metabolic and cognitive dysfunction. However, mechanisms underlying these ‘claims’ have not been sufficiently explored. To analyse the effect of long-term supplementation with blackberry extract (BE) in the context of a high-fat or a standard diet, Wistar rats were divided into 4 groups (n = 6) fed with a standard or a high-fat diet, with or without BE supplementation at 25 mg per kg body weight per day. A high-fat diet significantly impaired glucose tolerance and increased body weight, caloric ingestion, very-low-density lipoprotein, triglycerides and cholesterol. Furthermore, it was observed that a high-fat diet increased dopamine content in the prefrontal cortex and decreased brain derived neurotrophic factor (BDNF) levels both in the prefrontal cortex and in plasma. BE supplementation only affected some of these aspects. BE slightly improved glucose metabolism and significantly decreased levels of lactate, independent of diet. BE decreased levels of BDNF and also interacted with the dopaminergic system, increasing dopamine turnover in the striatum, and reverting dopamine content induced by a high-fat diet in the prefrontal cortex. This study shows that, despite some particular benefits of anthocyanin supplementation, some long-term effects may not be desirable and further studies are needed to optimize ingestion conditions.
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Emulsions stabilised with pectin-based microgels: investigations into the effect of pH and ionic strength on emulsion stability†
Journal of Essential Oil Research ( IF 2.532 ) Pub Date: 2021-06-02 , DOI: 10.1039/D1FO00891A
Pectin-based microgel particles (MGPs) are encouraging sustainable emulsifying agents for food-applications. Based on polyelectrolytes, pectin-based MGPs are assumed to be pH and ionic strength sensitive, in a similar manner to MGPs of synthetic polymers. Besides building a barrier around oil droplets, charged MGPs repulse each other. Thus the stabilisation mechanisms of pectin-based MGPs should be both steric and electrostatic. To investigate this, emulsions were homogenised with MGP concentrations ranging from 0.5 to 2 wt% MGPs. After emulsification, the pH of the emulsions was adjusted to 4, 3, or 2; and the resulting droplet sizes were measured. We found out that the droplet size and the appearance of agglomerates increased with decreasing pH values. This was caused by the loss of the MGP surface charge, as stated by their ζ-potential, showing an increase from −33.71 ± 4.1 mV for samples with pH 4 to −17 ± 0.6 mV, and −3.4 ± 0.6 mV for pH 3 and 2, respectively. However, the degree of coalescence was dependent on the MGP concentration, as samples with 0.5 wt% coalesced more readily than samples with 2 wt% MGP. These results help understand the emulsion stabilisation mechanisms of pectin-based MGPs and what effect formulation parameters have on the long-term stability of MGP-stabilised emulsions.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, APPLIED 应用化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
5.00 39 Science Citation Index Expanded Not
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